molecular formula C20H18N6O3S B2780541 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034513-38-5

3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Katalognummer: B2780541
CAS-Nummer: 2034513-38-5
Molekulargewicht: 422.46
InChI-Schlüssel: BFANKEZPUDEVBY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a unique chemical entity with a complex structure It combines several distinct chemical moieties, including a quinazoline, a piperidine, and a thienotriazinone core, each contributing to its versatile properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" typically involves multi-step procedures, starting with the formation of the quinazolinone core. The process often includes:

  • Condensation of anthranilic acid with formamide to form 2-aminobenzamide.

  • Cyclization to form the quinazolinone ring.

  • Acetylation of the resulting quinazolinone.

The piperidine and thienotriazinone fragments are prepared separately and then coupled with the intermediate quinazolinone derivative under specific conditions involving catalysts and solvents conducive to the reaction.

Industrial Production Methods: For large-scale production, the synthetic routes are optimized to ensure high yield and purity, often employing continuous flow chemistry techniques to enhance reaction efficiency and scalability. Reagent recycling and byproduct management are critical components to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions: This compound undergoes several chemical reactions, notably:

  • Oxidation: Undergoes oxidation at specific positions on the thienotriazinone ring.

  • Reduction: The quinazolinone moiety can be reduced under catalytic hydrogenation conditions.

  • Substitution: The piperidine ring can be a site for nucleophilic substitution, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Utilizes oxidizing agents like potassium permanganate.

  • Reduction: Often uses hydrogen gas in the presence of palladium on carbon.

  • Substitution: Typically employs nucleophiles like alkoxides under mild to moderate conditions.

Major Products:

  • Oxidation: Produces hydroxylated derivatives.

  • Reduction: Yields reduced forms of the quinazolinone.

  • Substitution: Generates various substituted derivatives with potential for further functionalization.

Wissenschaftliche Forschungsanwendungen

Biology: Its biological activity, particularly due to the quinazolinone and thienotriazinone cores, makes it a candidate for enzyme inhibition studies and molecular probes in biochemical assays.

Medicine: Exhibits potential as a lead compound in drug discovery, particularly in targeting specific enzymes and receptors associated with various diseases, including cancer and neurodegenerative disorders.

Industry: Employed as a precursor in the synthesis of dyes, pigments, and other specialty chemicals used in various industrial applications.

Wirkmechanismus

The compound exerts its effects by interacting with molecular targets, primarily enzymes and receptors. The quinazolinone moiety is known for its inhibitory activity against kinases and other enzymes, disrupting cellular signaling pathways. The piperidine and thienotriazinone components further enhance its binding affinity and specificity, leading to more effective inhibition and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

Compared to other quinazolinone and piperidine derivatives, "3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" stands out due to the inclusion of the thienotriazinone ring, which imparts unique chemical and biological properties. Similar compounds include:

  • Quinazolinone-based kinase inhibitors.

  • Piperidine derivatives used in neuropharmacology.

  • Thienotriazinone-containing molecules studied for their antiviral properties.

Its combination of these three distinct moieties makes it a versatile and valuable compound in research and industrial applications.

This compound's intriguing structure and diverse reactivity render it a fascinating subject for continued research and development across multiple scientific disciplines.

Biologische Aktivität

The compound 3-(1-(2-(4-oxoquinazolin-3(4H)-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, molecular docking studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20N6O3C_{22}H_{20}N_{6}O_{3} with a molecular weight of 416.4 g/mol . The structure includes a quinazoline moiety, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC22H20N6O3C_{22}H_{20}N_{6}O_{3}
Molecular Weight416.4 g/mol
CAS Number2034518-51-7

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. A common approach includes:

  • Formation of the quinazoline core through cyclization reactions.
  • Acetylation of the piperidine ring.
  • Coupling reactions to introduce the thieno[3,2-d][1,2,3]triazin moiety.

These steps are often optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial potential of derivatives related to this compound. For instance, compounds featuring similar structural motifs were tested against various bacterial strains using the tube dilution technique. Notably:

  • Compounds exhibiting significant activity were compared to standard drugs such as ciprofloxacin and fluconazole.
  • The Minimum Inhibitory Concentration (MIC) values indicated that certain derivatives had comparable or superior efficacy against specific pathogens.

Anticancer Activity

The anticancer properties were assessed using the MTT assay on several cancer cell lines:

  • The compound demonstrated cytotoxic effects with IC50 values indicating moderate activity compared to established chemotherapeutics like 5-fluorouracil.
  • Molecular docking studies suggested potential interactions with key targets involved in cancer progression, such as topoisomerases and kinases.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in PMC reported that synthesized derivatives showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The most active compounds had MIC values in the low micromolar range, indicating their potential as new antimicrobial agents .
  • Anticancer Activity Assessment : Another investigation highlighted that certain 4-oxoquinazoline derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with further analysis revealing mechanisms involving apoptosis induction .

Molecular Docking Studies

Molecular docking simulations have been pivotal in elucidating the binding affinities and interactions of this compound with various biological targets:

  • Docking studies indicated strong hydrogen bonding interactions with key amino acid residues in target proteins.
  • These computational analyses help predict the pharmacokinetic profiles and optimize lead compounds for further development.

Eigenschaften

IUPAC Name

3-[1-[2-(4-oxoquinazolin-3-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c27-17(11-25-12-21-15-4-2-1-3-14(15)19(25)28)24-8-5-13(6-9-24)26-20(29)18-16(22-23-26)7-10-30-18/h1-4,7,10,12-13H,5-6,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFANKEZPUDEVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.